molecular formula C13H14NNaO5 B15181699 Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate CAS No. 26787-84-8

Sodium (R)-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate

Cat. No.: B15181699
CAS No.: 26787-84-8
M. Wt: 287.24 g/mol
InChI Key: GOKJACUSSDJUBD-OQRDAHIVSA-M
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Description

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate is a chemical compound with the molecular formula C13H14NNaO4 and a molecular weight of 271.24 g/mol. This compound is known for its unique structure, which includes a sodium ion, a hydroxyphenyl group, and a methoxy-methyl-oxopropenyl-amino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves several steps. One common method includes the reaction of ®-4-hydroxyphenylacetic acid with (3-methoxy-1-methyl-3-oxoprop-1-enyl)amine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyphenyl or methoxy-methyl-oxopropenyl-amino groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a potential treatment for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate can be compared with other similar compounds, such as:

  • Sodium ®-N-(3-methoxy-1-methyl-3-oxoprop-1-enyl)-2-phenylglycinate
  • D-(-)-Phenylglycene Dane Salt (NA,M)
  • [2R,(-)]-α-(2-Methoxycarbonyl-1-methylvinylamino)-α-phenylacetic acid sodium salt

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of Sodium ®-(4-hydroxyphenyl)((3-methoxy-1-methyl-3-oxoprop-1-enyl)amino)acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

26787-84-8

Molecular Formula

C13H14NNaO5

Molecular Weight

287.24 g/mol

IUPAC Name

sodium;(2R)-2-(4-hydroxyphenyl)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate

InChI

InChI=1S/C13H15NO5.Na/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/b8-7+;/t12-;/m1./s1

InChI Key

GOKJACUSSDJUBD-OQRDAHIVSA-M

Isomeric SMILES

C/C(=C\C(=O)OC)/N[C@H](C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[Na+]

Origin of Product

United States

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